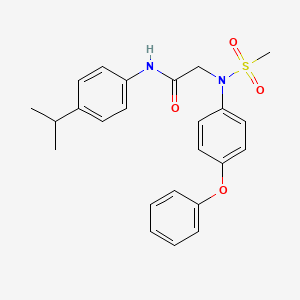![molecular formula C15H23NO B4969042 [1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol](/img/structure/B4969042.png)
[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol, also known as MPPP, is a synthetic opioid compound. It was first synthesized in the 1970s as a potential painkiller, but its use was discontinued due to its high potential for abuse and addiction. Despite this, MPPP has continued to be studied for its potential therapeutic applications and its mechanism of action.
Mécanisme D'action
[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol acts on the central nervous system by binding to opioid receptors in the brain and spinal cord. This results in the activation of the reward pathway, leading to feelings of euphoria and pain relief. However, prolonged use of [1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol can lead to tolerance and dependence, as well as a range of adverse effects.
Biochemical and Physiological Effects:
[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol has a range of biochemical and physiological effects, including pain relief, sedation, respiratory depression, and decreased gastrointestinal motility. It can also cause a range of adverse effects, including nausea, vomiting, dizziness, confusion, and respiratory arrest.
Avantages Et Limitations Des Expériences En Laboratoire
[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol has been used in a range of laboratory experiments to study its mechanism of action and potential therapeutic applications. However, due to its high potential for abuse and addiction, its use is tightly regulated and monitored. Additionally, its adverse effects can limit its usefulness in certain experiments.
Orientations Futures
There are a number of future directions for research on [1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol, including the development of new painkillers and antitussive agents based on its structure and mechanism of action. Additionally, further research is needed to better understand its effects on the immune system and its potential therapeutic applications in this area. However, research on [1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol must be conducted with caution due to its high potential for abuse and addiction.
Méthodes De Synthèse
[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol can be synthesized through a multi-step process involving the reaction of phenylpropanone with methylamine and formaldehyde. The resulting compound is then reduced to [1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol using sodium borohydride. However, due to its high potential for abuse, the synthesis of [1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol is tightly regulated and monitored.
Applications De Recherche Scientifique
[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol has been studied for its potential therapeutic applications, particularly in the treatment of pain. It has also been studied for its potential use as an antitussive agent, as well as its effects on the immune system. However, due to its high potential for abuse and addiction, research on [1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol has been limited.
Propriétés
IUPAC Name |
[1-(4-phenylbutan-2-yl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-13(16-11-5-8-15(16)12-17)9-10-14-6-3-2-4-7-14/h2-4,6-7,13,15,17H,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXUQUFUIZULHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Phenylbutan-2-yl)pyrrolidin-2-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-4-{2-[(4-phenoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B4968963.png)
![N'-[(2-biphenylyloxy)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B4968972.png)
![7-chloro-2-(4-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B4968974.png)
![N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-isopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4968988.png)

![ethyl 2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4968990.png)

![4-({4-(diethylamino)-6-[(2,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)phenol](/img/structure/B4969012.png)
![11-(5-ethyl-2-thienyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4969026.png)
![N-{3-[N-(2,4-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}-4-fluorobenzamide](/img/structure/B4969032.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4969035.png)


![2-{[2-(3-methoxyphenoxy)ethyl]thio}-4,6-pyrimidinediamine](/img/structure/B4969065.png)